molecular formula C6H6BrN B1528112 4-Bromo(~13~C_6_)aniline CAS No. 1173018-70-6

4-Bromo(~13~C_6_)aniline

Cat. No. B1528112
M. Wt: 177.98 g/mol
InChI Key: WDFQBORIUYODSI-IDEBNGHGSA-N
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Description

4-Bromoaniline is a compound where an aniline molecule is substituted with a bromine atom on the para position . It is commercially available and can be used as a building block, for example, in the preparation of monobrominated biphenyl via the Gomberg-Bachmann reaction .


Synthesis Analysis

4-Bromoaniline can be prepared by reacting acetyl chloride-protected aniline with bromine . Another method involves the reaction of aniline with liquid bromine, which gives 2,4,6-Tribromoaniline .


Molecular Structure Analysis

The molecular formula of 4-Bromoaniline is C6H6BrN . The structure consists of a hydrophobic benzene ring and an amino group .


Chemical Reactions Analysis

One laboratory route to 1-bromo-4-iodobenzene involves the Sandmeyer reaction. 4-Bromoaniline is treated with concentrated sulfuric acid and sodium nitrite, then potassium iodide .


Physical And Chemical Properties Analysis

4-Bromoaniline has a molar mass of 172.025 g·mol−1 and a density of 1.5 g/cm3 . Its melting point ranges from 60 to 64 °C . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Scientific Research Applications

Crystal Structure Analysis

Studies have shown that substituents like bromo play a crucial role in the crystal structures of anilines. Dey et al. (2003) found that chloro, bromo, and ethynyl substituents significantly influence the crystal structures of 4-substituted anilines due to their similar polarizations, affecting their supramolecular arrangements (Dey, Jetti, Boese, & Desiraju, 2003).

Synthesis and Selective Bromination

Onaka and Izumi (1984) demonstrated a method for the selective monobromination of aniline derivatives, showcasing the synthesis of monobromoanilines with high yield and selectivity, which is crucial for further chemical transformations (Onaka & Izumi, 1984).

Spectroscopic Investigations

Ramalingam et al. (2010) employed FTIR and FTRaman spectroscopy to investigate the molecular geometry and vibrational frequencies of bromo-substituted anilines, providing insights into their molecular structure and behavior (Ramalingam, Periandy, Narayanan, & Mohan, 2010).

Applications in Dye Synthesis

Xie et al. (2020) discussed the use of 4-Bromo-3-methylanisole, a derivative of bromoaniline, in synthesizing black fluorane dye for thermal paper production, highlighting a continuous, homogeneous, and rapid synthesis approach in a microreaction system for improved selectivity and efficiency (Xie, Wang, Deng, & Luo, 2020).

Schiff Base Synthesis and Characterization

Wu-lan (2011) synthesized and characterized the crystal structure of a Schiff base derived from bromoaniline, showcasing its potential applications in materials science and organic synthesis (Wu-lan, 2011).

Safety And Hazards

4-Bromoaniline is considered hazardous. It is toxic in contact with skin or if inhaled, and harmful if swallowed . It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

4-Bromoaniline can be used as a starting material for the preparation of various compounds. For instance, it can be used in the synthesis of Sharpless asymmetric ligands for dihydroxylation of alkenes . It can also be used in the surface functionalization of carbon nanotubes via preparation of 4-bromo benzenediazonium derivatives .

properties

IUPAC Name

4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFQBORIUYODSI-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745852
Record name 4-Bromo(~13~C_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo(~13~C_6_)aniline

CAS RN

1173018-70-6
Record name 4-Bromo(~13~C_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173018-70-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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